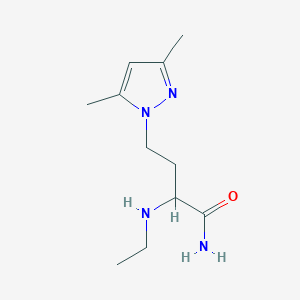![molecular formula C12H21NO3 B13570190 Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is a chemical compound with the molecular formula C12H21NO3. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as purification and crystallization to obtain the final product in a solid form. The compound is stored at temperatures between 2-8°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the functional groups involved .
Wissenschaftliche Forschungsanwendungen
Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position and nature of functional groups.
tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate:
endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate: A closely related compound with similar chemical properties.
Uniqueness
Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl (1S,5S,6S)-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
TXQVFWQEKMBQMM-GUBZILKMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)[C@H](C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


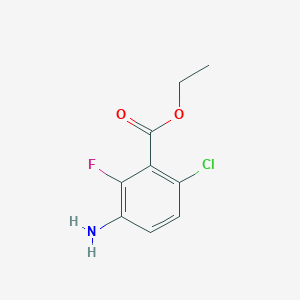
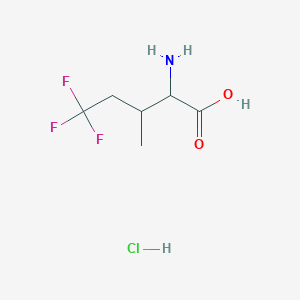
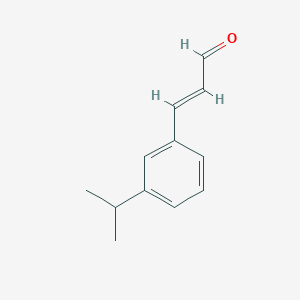
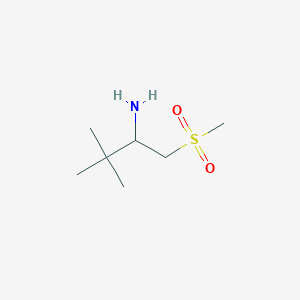
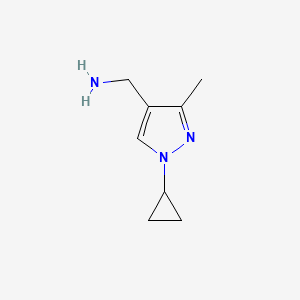
![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
![rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13570136.png)

![rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B13570160.png)
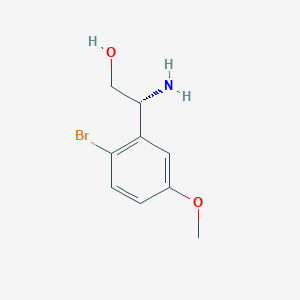
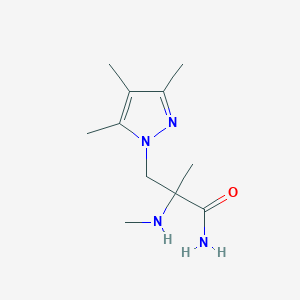

![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
